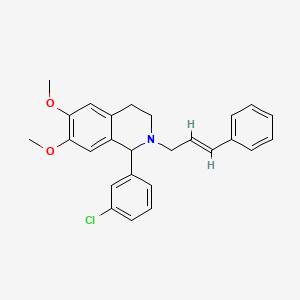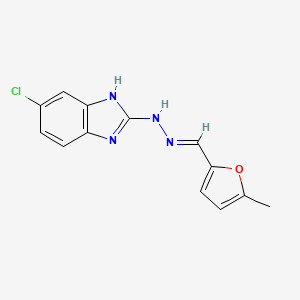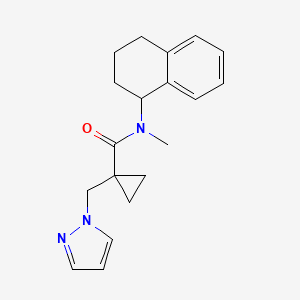![molecular formula C17H25BrClNO3 B5355773 ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355773.png)
ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "Compound A" and is known to exhibit significant pharmacological activity.
Applications De Recherche Scientifique
Ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit significant activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is not fully understood. However, it is known to act as a modulator of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its significant pharmacological activity. This compound has been extensively studied and has been shown to exhibit significant effects in various animal models of disease. Additionally, it is relatively easy to synthesize and is readily available.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit some toxic effects in animal models, particularly at higher doses. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride. One area of interest is the development of new therapeutic applications for this compound. For example, it could be investigated for its potential use in treating other neurological disorders such as Huntington's disease or multiple sclerosis. Additionally, it could be studied for its potential use in treating other types of cancer.
Another area of interest is the development of new synthetic methods for this compound. This could involve the development of more efficient or environmentally friendly methods for synthesizing this compound. Additionally, new synthetic methods could be developed for related compounds that exhibit similar pharmacological activity.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits significant pharmacological activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate. Finally, this compound is converted to the hydrochloride salt form by reaction with hydrochloric acid.
Propriétés
IUPAC Name |
ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-3-21-17(20)14-6-8-19(9-7-14)10-11-22-16-5-4-13(2)12-15(16)18;/h4-5,12,14H,3,6-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFMDGLPFSLMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)


![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5355750.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5355758.png)
![5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5355764.png)

![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5355786.png)
